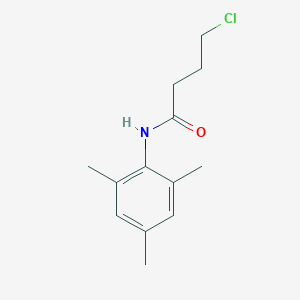

4-chloro-N-(2,4,6-trimethylphenyl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSHBNHLTMDYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395318 | |

| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121513-35-7 | |

| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide

Abstract

This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of this compound, a valuable chemical intermediate. The primary focus is on the nucleophilic acyl substitution reaction between 2,4,6-trimethylaniline and 4-chlorobutyryl chloride. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines critical process parameters, and discusses the synthesis of the requisite precursors. Authored for researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices, safety considerations, and process validation to ensure reproducibility and scalability.

Introduction and Strategic Importance

This compound (CAS No: 121513-35-7) is an N-acylated aromatic amide.[1][2][3] Its molecular structure, featuring a sterically hindered aniline moiety and a reactive terminal alkyl chloride, makes it a versatile intermediate in organic synthesis. The amide linkage provides stability, while the chloro-functionalized tail allows for subsequent nucleophilic substitution reactions, making it a key building block for constructing more complex molecules, particularly within the pharmaceutical and fine chemical industries. For instance, analogous structures are precursors to local anesthetics and other biologically active compounds.

Compound Profile:

-

IUPAC Name: this compound[1]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule logically identifies the amide bond as the key disconnection point. This bond is most effectively formed through the acylation of an amine.

This disconnection reveals two primary starting materials:

-

Nucleophile: 2,4,6-Trimethylaniline (also known as mesidine).

-

Electrophile: An activated form of 4-chlorobutanoic acid.

For laboratory and industrial-scale synthesis, the most practical and efficient electrophile is the corresponding acyl chloride, 4-chlorobutyryl chloride . Its high reactivity is driven by the excellent leaving group ability of the chloride ion, ensuring a rapid and often high-yielding reaction. This approach, a variant of the Schotten-Baumann reaction, is a cornerstone of amide synthesis.[4][5]

Core Synthesis: Acylation of 2,4,6-trimethylaniline

The core transformation is the nucleophilic acyl substitution reaction between the amine and the acyl chloride.

Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-understood mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, the most stable leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine, removes the proton from the newly formed ammonium ion. This step is critical as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting 2,4,6-trimethylaniline, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials:

-

2,4,6-Trimethylaniline

-

4-Chlorobutyryl chloride

-

Triethylamine (Et3N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of aniline).

-

Base Addition: Add anhydrous triethylamine (1.1-1.2 eq) to the solution. The slight excess ensures complete scavenging of the HCl byproduct.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and minimize potential side reactions.

-

Acyl Chloride Addition: Transfer 4-chlorobutyryl chloride (1.05 eq) into a dropping funnel and add it dropwise to the cooled aniline solution over 15-20 minutes. Maintain the internal temperature below 5-10 °C during the addition. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's completion via Thin Layer Chromatography (TLC).

-

Aqueous Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted aniline), saturated NaHCO3 solution (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.

Visualization of Synthesis Workflow

Caption: Acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride.

Process Parameters and Data Summary

The following table summarizes typical quantitative data for the described protocol. Yields are highly dependent on the purity of reagents and adherence to the procedure.

| Parameter | Value / Description | Rationale |

| Molar Ratio | 2,4,6-Trimethylaniline : 4-Chlorobutyryl Chloride : Et3N | A slight excess of the acylating agent ensures full consumption of the starting aniline, while excess base neutralizes all HCl produced. |

| 1.0 : 1.05 : 1.1 | ||

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the reagents; effectively dissolves starting materials. |

| Temperature | 0 °C during addition, then ambient temperature | Controls the initial exothermicity of the highly reactive acyl chloride. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion at room temperature. |

| Expected Yield | 85-95% (after purification) | The reaction is generally efficient and high-yielding. |

Precursor Synthesis Overview

A comprehensive guide necessitates acknowledging the synthesis of the starting materials.

Synthesis of 4-chlorobutyryl chloride

This key reagent is not always commercially available in bulk and is often prepared from γ-butyrolactone. Common industrial methods involve reacting γ-butyrolactone with chlorinating agents.

-

With Phosgene or Bis(trichloromethyl) carbonate: These methods involve heating γ-butyrolactone with phosgene or a solid phosgene equivalent like triphosgene, often in the presence of a catalyst.[6][7][8] These are highly effective but require stringent safety protocols due to the extreme toxicity of phosgene.

-

With Thionyl Chloride: Reaction with thionyl chloride (SOCl2), often catalyzed by zinc chloride, is another common route, though it can be less efficient than phosgene-based methods.[9]

Synthesis of 2,4,6-trimethylaniline

This substituted aniline is typically prepared via a two-step sequence from mesitylene (1,3,5-trimethylbenzene).

-

Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to form 2,4,6-trimethylnitrobenzene.[10]

-

Reduction: The resulting nitro compound is then reduced to the corresponding amine, 2,4,6-trimethylaniline. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H2 gas and a nickel or palladium catalyst) or chemical reduction (e.g., with tin or iron in acidic media).[10]

Safety and Handling Considerations

Professional laboratory safety standards are mandatory for this synthesis.

-

2,4,6-Trimethylaniline: This compound is toxic and should be handled with care. It is considered a potential carcinogen.[11]

-

4-Chlorobutyryl chloride: This is a corrosive and lachrymatory substance. It reacts violently with water and moisture, releasing HCl gas. It must be handled in an anhydrous environment and under a fume hood.

-

Dichloromethane (DCM): A volatile solvent with associated health risks.

-

Triethylamine: A corrosive and flammable liquid with a strong odor.

Mandatory Precautions:

-

Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Conduct all manipulations of volatile, corrosive, or toxic reagents inside a certified chemical fume hood.

-

Ensure all glassware is thoroughly dried before use to prevent violent reactions with the acyl chloride.

Conclusion

The synthesis of this compound via the acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride is a highly efficient, reliable, and scalable method. The success of the synthesis hinges on a clear understanding of the nucleophilic acyl substitution mechanism, the critical role of a base to neutralize the HCl byproduct, and careful control of reaction conditions, particularly temperature. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

-

Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2004). Preparation of N-acylated amines. ResearchGate. [Link]

-

Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

-

Boumoud, T., Rached, H., & Elias, A. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(9), 743-749. [Link]

-

Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

-

Saikia, U. P., Hussain, F. L., Suri, M., & Pahari, P. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 57(13), 1434-1437. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. [Link]

- Google Patents. (2009). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.

-

The Good Scents Company. (n.d.). Butyramide. [Link]

- Google Patents. (2020).

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

-

US EPA. (n.d.). Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo- - Substance Details. [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanamide (CAS 541-35-5). [Link]

- Patsnap. (n.d.). Method for synthesizing 4-chlorobutyryl chloride.

-

Li, B., et al. (2018). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry, 16(34), 6235-6239. [Link]

-

OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. [Link]

- Google Patents. (2006). CN1800143A - 2,4,6-trimethylaniline synthesis method.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. tandfonline.com [tandfonline.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 8. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 9. Method for synthesizing 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]

- 11. oehha.ca.gov [oehha.ca.gov]

"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" chemical properties

An In-Depth Technical Guide to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide

Executive Summary

This compound is a substituted amide that serves primarily as a chemical building block in synthetic organic chemistry. Its structure features a sterically hindered N-aryl group (2,4,6-trimethylphenyl, or mesityl) and a reactive alkyl chloride terminus, making it a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its known chemical properties, a proposed, field-validated synthetic protocol, and an expert analysis of its reactivity and potential applications in research and development, particularly within the context of medicinal chemistry and materials science. The document is intended for chemical researchers, process chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers and computed physicochemical properties of this compound are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 121513-35-7 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈ClNO | [3][4][5] |

| Molecular Weight | 239.74 g/mol | [1][3][5] |

| Canonical SMILES | CC1=CC(C)=C(NC(=O)CCCCl)C(C)=C1 | [1] |

| InChI Key | JLSHBNHLTMDYRK-UHFFFAOYSA-N | [1] |

| Synonyms | 4-Chloro-N-mesitylbutanamide, Butanamide, 4-chloro-N-(2,4,6-trimethylphenyl)- | [4] |

Physicochemical Data

The following table outlines key physical and chemical properties. These values are predominantly derived from computational models and supplier databases, as extensive experimental characterization is not widely published.

| Property | Value | Notes |

| Boiling Point | 367.5 °C at 760 mmHg | Predicted value.[4] |

| Density | 1.111 g/cm³ | Predicted value.[4] |

| Flash Point | 176.1 °C | Predicted value.[4] |

| LogP (Octanol/Water) | ~3.8 - 4.2 | Computational estimates vary.[1][4] This value suggests high lipophilicity and poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |

| Refractive Index | 1.553 | Predicted value.[4] |

| Hydrogen Bond Donors | 1 (Amide N-H) | [4] |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | [4] |

| Rotatable Bonds | 4 | [4] |

Synthesis and Purification

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for cost analysis, impurity profiling, and potential scale-up. The most logical and industrially relevant approach is the N-acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride.

Retrosynthetic Analysis & Strategy

The amide bond is the key disconnection point. The retrosynthetic analysis points to two readily available starting materials: 2,4,6-trimethylaniline (mesidine) and 4-chlorobutyryl chloride.

Caption: Retrosynthetic path for the target molecule.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2,4,6-Trimethylaniline (1.0 eq)

-

4-Chlorobutyryl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2,4,6-trimethylaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq). The choice of a tertiary amine base is critical; it is non-nucleophilic and effectively scavenges HCl without competing in the primary reaction.

-

Acylation: Dissolve 4-chlorobutyryl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred aniline solution at 0 °C over 30 minutes. A slight excess of the acid chloride ensures full consumption of the more valuable aniline.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline spot.

-

Aqueous Work-up:

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid chloride and HCl), and finally with brine (to reduce the solubility of organic material in the aqueous phase). Each wash validates the removal of specific impurities.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The polarity is chosen to achieve clear separation of the product from non-polar starting materials and polar byproducts. Alternatively, if the crude product is highly crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its bifunctional nature: a relatively stable amide core and a reactive alkyl halide handle.

Caption: Key reactive centers of the molecule.

Reactions at the Alkyl Chloride Terminus

The primary chloride is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups, making it a valuable scaffold for building chemical libraries.

-

Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields the corresponding 4-azido derivative. This is a gateway to primary amines (via reduction) or triazoles (via click chemistry).

-

Amine Alkylation: Reaction with primary or secondary amines can be used to introduce new nitrogen-containing moieties, a common strategy in medicinal chemistry.

-

Thiol Alkylation: Reaction with thiols or sodium thiolate salts provides thioether analogues.

-

Cyanide Displacement: Reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid, extending the carbon chain by one.

Stability and Reactivity of the Amide Bond

The amide bond is generally robust. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring significantly protects it from hydrolysis. This is a key feature, as it allows for a wide range of chemical transformations on the butanoyl chain without disturbing the core amide structure. However, under harsh acidic or basic conditions with prolonged heating, hydrolysis to 4-chlorobutanoic acid and 2,4,6-trimethylaniline can occur.

Potential Applications in Drug Discovery

While this specific molecule has no documented biological activity, its structural components are present in many pharmacologically active agents. The N-aryl amide motif is a common feature in local anesthetics (e.g., lidocaine, which has a 2,6-dimethylphenyl group) and other CNS-active drugs. Therefore, derivatives of this compound could be synthesized and screened for a variety of biological targets. Its high lipophilicity (LogP > 3.8) suggests it would be a candidate for targeting receptors within the central nervous system or other lipid-rich environments, provided other drug-like properties are met.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

Spectroscopic Profile (Predicted)

While public spectral data is scarce, the expected spectroscopic signatures can be reliably predicted based on the structure.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~8.0-9.0 ppm (s, 1H): Amide N-H. δ ~6.9 ppm (s, 2H): Aromatic C-H. δ ~3.6 ppm (t, 2H): -CH₂-Cl. δ ~2.5 ppm (t, 2H): -CO-CH₂-. δ ~2.25 ppm (s, 6H): Two ortho-methyl groups. δ ~2.20 ppm (s, 3H): Para-methyl group. δ ~2.1 ppm (quintet, 2H): -CO-CH₂-CH₂-. | Chemical shifts are influenced by adjacent functional groups and magnetic anisotropy. The two aromatic protons are equivalent due to symmetry, as are the six ortho-methyl protons. |

| ¹³C NMR | δ ~170-175 ppm: Amide C=O. δ ~130-140 ppm: Aromatic carbons (quaternary and C-H). δ ~45 ppm: -CH₂-Cl. δ ~35 ppm: -CO-CH₂-. δ ~28 ppm: -CO-CH₂-CH₂-. δ ~21 ppm: Para-methyl C. δ ~18 ppm: Ortho-methyl C. | Carbonyl carbons are highly deshielded. Electronegative chlorine deshields the adjacent carbon. Methyl groups appear in the upfield aliphatic region. |

| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1660 cm⁻¹: Amide I band (C=O stretch). ~1540 cm⁻¹: Amide II band (N-H bend). ~700-800 cm⁻¹: C-Cl stretch. | These are characteristic absorption frequencies for the key functional groups present in the molecule. |

Chromatographic Methods

-

TLC: For reaction monitoring, a mobile phase of 20-30% ethyl acetate in hexanes on silica gel plates is appropriate. Visualization can be achieved with a UV lamp (254 nm).

-

HPLC: Purity analysis can be performed using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.[6] Detection would be optimal at the UV absorbance maximum of the trimethylphenyl ring, likely around 254-270 nm.

Safety and Handling

No specific toxicological data for this compound is publicly available. However, based on its functional groups and data from analogous compounds, a cautious approach is warranted.[7]

-

General Hazards: Compounds containing alkyl chloride functionalities can be alkylating agents and should be treated as potentially toxic and irritant. Amides can be irritants.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PubChem - National Institutes of Health. 4-Chloro-meta-butyrotoluidide. [Link]

-

PubChem - National Institutes of Health. 4-chloro-3-oxo-N-(2,4,6-trifluorophenyl)butanamide. [Link]

-

PubChem - National Institutes of Health. 4-chloro-N-methoxy-N-methylButanamide. [Link]

-

SIELC Technologies. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. [Link]

-

US EPA. Butanamide, N-(4-chloro-2-methylphenyl)-3-oxo- - Substance Details. [Link]

- Google Patents. Process for the production of 4-chloro-butanals.

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

ATB - Automated Topology Builder. Butanamide | C4H9NO | MD Topology | NMR | X-Ray. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides. [Link]

-

Indian Journal of Chemistry. An asymmetric synthesis of Levetiracetam. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 4-CHLORO-N-(2,4,6-TRIMETHYL-PHENYL)-BUTYRAMIDE [chemicalbook.com]

- 6. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 7. 4-Chloro-meta-butyrotoluidide | C11H14ClNO | CID 1809759 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel chemical entity this compound. In the absence of direct empirical data for this specific molecule, this document leverages structure-activity relationships of analogous compounds and foundational principles of medicinal chemistry to propose a scientifically rigorous framework for its biological investigation. The primary hypothesis centers on the compound's function as a covalent modifier of protein targets, a characteristic suggested by its reactive 4-chlorobutyl moiety. This guide provides a comprehensive, step-by-step experimental roadmap for researchers and drug development professionals to elucidate the compound's molecular interactions, identify its biological targets, and validate its mechanism of action. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction and Structural Rationale

This compound is a small molecule characterized by three key structural features: a reactive terminal chloroalkane, a central butanamide linker, and a sterically hindered 2,4,6-trimethylphenyl (mesityl) group. While this specific compound is not extensively described in the scientific literature, its constituent parts suggest a plausible and testable mechanism of action.

-

The Electrophilic Warhead: The terminal chlorine on the butyl chain is a latent electrophile. It is hypothesized that this group can undergo nucleophilic substitution by electron-rich residues on biological macromolecules, such as the thiol group of cysteine, the imidazole of histidine, or the epsilon-amino group of lysine. This would result in the formation of a stable, covalent bond between the compound and its protein target.

-

The N-Aryl Amide Core: The N-(2,4,6-trimethylphenyl)butanamide core provides a rigid scaffold that dictates the compound's three-dimensional shape and physicochemical properties. The amide linkage is a common feature in bioactive molecules and can participate in hydrogen bonding with protein backbones or side chains.

-

The Trimethylphenyl Moiety: The trimethylphenyl group is a bulky, lipophilic moiety. The methyl groups can influence the compound's metabolic stability and pharmacokinetic profile.[1] Furthermore, this group will play a significant role in the non-covalent interactions that position the molecule within a target's binding pocket, orienting the chlorobutyl group for covalent modification. The steric hindrance provided by the ortho-methyl groups can also influence the molecule's reactivity and target selectivity.

Based on this structural analysis, the central hypothesis is that This compound acts as a targeted covalent inhibitor. The trimethylphenyl and amide components are proposed to mediate reversible binding to a specific protein target, and the chlorobutyl group subsequently forms an irreversible covalent bond with a nearby nucleophilic residue.

Proposed Mechanism of Action: A Two-Step Covalent Modification

The hypothesized mechanism of action can be broken down into two distinct steps:

-

Reversible Binding (Non-Covalent Interaction): The compound initially binds to the target protein's active or allosteric site through non-covalent interactions. These are likely to be hydrophobic interactions involving the trimethylphenyl ring and hydrogen bonds involving the amide group.

-

Irreversible Covalent Bonding: Following initial binding and correct orientation, the electrophilic chlorobutyl group reacts with a suitably positioned nucleophilic amino acid residue on the target protein, forming a stable covalent adduct.

This two-step mechanism is common for covalent drugs and offers the advantage of high potency and prolonged duration of action.

Experimental Workflow for Mechanism of Action Elucidation

The following is a detailed, phased experimental plan to test the proposed mechanism of action.

Phase 1: Preliminary Biological Screening and Cytotoxicity Assessment

The initial step is to determine if this compound exhibits any biological activity and at what concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Line Selection: A panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-malignant control cell line (e.g., 184B5) should be used.

-

Compound Preparation: Prepare a stock solution of the compound in DMSO and make serial dilutions in culture medium.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Rationale: This experiment will establish the compound's cytotoxic potential and guide the concentration range for subsequent mechanism-of-action studies. A significant difference in cytotoxicity between cancerous and non-cancerous cell lines would suggest some level of selectivity.

Phase 2: Target Identification

Identifying the specific protein(s) that our compound interacts with is crucial. Affinity-based proteomics is a powerful approach for this.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize an analogue of this compound with a linker and a biotin tag. The linker should be attached to the phenyl ring to minimize interference with the reactive chlorobutyl group.

-

Cell Lysate Preparation: Prepare whole-cell lysates from a responsive cell line identified in Phase 1.

-

Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with the cell lysate to allow the probe to bind to its target protein(s).

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the probe-bound proteins.

-

Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

Validation: Validate potential targets using techniques like Western blotting or by demonstrating a direct interaction using a purified recombinant protein.

Rationale: This unbiased approach allows for the identification of proteins that directly bind to the compound.[2]

Phase 3: Validation of Covalent Binding

Once a putative target is identified, it is essential to confirm that the compound binds covalently.

Experimental Protocol: Intact Protein Mass Spectrometry

-

Incubation: Incubate the purified recombinant target protein with this compound.

-

Mass Analysis: Analyze the protein by high-resolution mass spectrometry (e.g., ESI-Q-TOF).

-

Data Interpretation: A mass shift corresponding to the molecular weight of the compound (minus HCl) will confirm covalent adduction.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Adduct Site Mapping

-

Proteolytic Digestion: After incubation of the target protein with the compound, digest the protein with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data for peptides with a mass modification corresponding to the compound. The fragmentation pattern will pinpoint the exact amino acid residue that has been covalently modified.

Rationale: These experiments provide direct and definitive evidence of covalent bond formation and identify the specific site of modification, which is critical for understanding the mechanism of action.

Visualization of Proposed Workflow and Mechanism

Diagram: Experimental Workflow for MoA Elucidation

Caption: Workflow for elucidating the mechanism of action.

Diagram: Hypothesized Covalent Inhibition Mechanism

Caption: The proposed two-step mechanism of covalent inhibition.

Concluding Remarks and Future Directions

This technical guide puts forth a plausible, data-driven hypothesis for the mechanism of action of this compound. The proposed workflow provides a clear and robust path for researchers to validate this hypothesis, from initial biological screening to precise identification of the molecular target and the nature of the chemical interaction. Successful execution of these experiments will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of how targeted covalent inhibitors can be designed and optimized for therapeutic purposes. Future studies should focus on structure-activity relationship (SAR) analysis by synthesizing and testing analogues to improve potency and selectivity, as well as in vivo studies to assess the compound's therapeutic potential.

References

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

-

Lee, J., & Kim, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(14), 1976-1983. Retrieved from [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]

-

Dalal, M. (n.d.). Methods of Determining Mechanisms. Dalal Institute. Retrieved from [Link]

-

Francis Crick Institute. (2017, August 7). New approach makes it easier to find novel drugs. Retrieved from [Link]

-

Ríos-Guzmán, Y., et al. (2022). New Amides and Phosphoramidates Containing Selenium: Studies on Their Cytotoxicity and Antioxidant Activities in Breast Cancer. Molecules, 27(19), 6529. Retrieved from [Link]

-

Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Retrieved from [Link]

- Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-387). Academic Press.

-

Patel, K. D., et al. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Journal of the Serbian Chemical Society, 77(1), 17-26. Retrieved from [Link]

-

Schaeffer, P. (2008). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. Retrieved from [Link]

-

Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some amide derivatives and their biological activity. ResearchGate. Retrieved from [Link]

-

Fang, H., et al. (2022). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. Retrieved from [Link]

-

Barreiro, E. J., & Fraga, C. A. M. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. RSC Medicinal Chemistry, 9(11), 1436-1447. Retrieved from [Link]

- Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry, 6(4), 92-95.

-

Hettiarachchi, C., & Wickramasinghe, I. (2021). MedFused: A framework to discover the relationships between drug chemical functional group impacts and side effects. PeerJ, 9, e11236. Retrieved from [Link]

-

Wang, Y., et al. (2023). Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. Bioorganic Chemistry, 130, 106275. Retrieved from [Link]

-

da Silva, E. N., & de Castro, S. L. (2023). Molecular Targets for Chalcones in Antileishmanial Drug Discovery. Current Medicinal Chemistry, 30(1), 108-125. Retrieved from [Link]

Sources

"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" CAS number lookup

An In-Depth Technical Guide to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide

This guide provides a comprehensive technical overview of this compound, a substituted amide with potential applications in chemical synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and prospective utility.

Compound Identification and Physicochemical Properties

This compound is an aromatic amide characterized by a substituted phenyl ring and a chlorinated alkyl chain. Its unique structure makes it a valuable intermediate in organic synthesis.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 121513-35-7[1][2][3] |

| Molecular Formula | C₁₃H₁₈ClNO[1][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Chloro-N-mesitylbutanamide, Butanamide, 4-chloro-N-(2,4,6-trimethylphenyl)- |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.74 g/mol | [2] |

| Density | 1.111 g/cm³ | [3] |

| Boiling Point | 367.5°C at 760 mmHg | [3] |

| Flash Point | 176.1°C | [3] |

| Refractive Index | 1.553 | [3] |

| LogP | 3.81 |[2] |

Synthesis Protocol: A Representative Amidation Approach

Underlying Principles of the Synthesis

The synthesis is based on the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond. The presence of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Detailed Experimental Protocol

Materials:

-

2,4,6-trimethylaniline

-

4-chlorobutyryl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical methods that should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, and the protons of the butanamide chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The presence of a chlorine atom should be evident from the isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the amide (around 3300 cm⁻¹) and the C=O bond of the amide (around 1650 cm⁻¹).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. Based on methods for similar compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable starting point.[4][5]

Table 3: Suggested Starting HPLC Method

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Applications in Research and Drug Discovery

While there are no specific documented applications for this compound in the literature, its structural features suggest several potential areas of interest for researchers.

Intermediate for Heterocyclic Synthesis

The presence of a terminal chloro group makes this compound a versatile precursor for the synthesis of various heterocyclic compounds. The chloro group can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Potential as a Bioactive Scaffold

The N-aryl amide moiety is a common feature in many biologically active molecules. Studies on related N-arylcinnamamides and N-aryl-3-oxobutanamides have shown a broad spectrum of activities, including antibacterial and anticancer properties.[6][7] The specific substitution pattern on the aryl ring is known to be a key determinant of biological potency.[7]

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[8][9] Therefore, this compound represents a scaffold that could be explored for the development of novel therapeutic agents.

Logical Flow for Potential Drug Discovery Application

Caption: Potential pathway for drug discovery using the target compound.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Table 4: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on supplier safety data and may not be exhaustive.

References

-

Butanamide, 4-chloro-3-oxo-N-phenyl- Separation. (n.d.). SIELC Technologies. Retrieved from [Link]

-

N-(4-Chloro-2-methylphenyl)-3-oxobutanamide. (2018, February 16). SIELC Technologies. Retrieved from [Link]

-

Pospíšilová, Š., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3159. Available at: [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 155-199. Available at: [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 155-199. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. echemi.com [echemi.com]

- 4. Separation of Butanamide, 4-chloro-3-oxo-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-chloro-N-(2,4,6-trimethylphenyl)butanamide" molecular structure and weight

An In-depth Technical Guide to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Tailored for researchers and professionals in synthetic chemistry and drug development, this document elucidates the molecule's structural characteristics, physicochemical properties, and a robust protocol for its synthesis, grounded in established chemical principles.

Introduction and Strategic Importance

This compound, also known as 4-chloro-N-mesitylbutanamide, is a bifunctional organic compound. Its significance in synthetic chemistry stems from its distinct structural components:

-

A Substituted Aromatic Amide: The core structure is an amide linkage between a butanoyl group and a 2,4,6-trimethylaniline (mesidine) moiety. The sterically hindered mesityl group imparts specific solubility characteristics and can influence the conformational properties of molecules derived from this intermediate.

-

A Reactive Alkyl Halide: The terminal chloro group on the butanoyl chain is a versatile reactive handle. As a primary alkyl chloride, it is an effective electrophile for nucleophilic substitution reactions, making it a valuable precursor for introducing a four-carbon chain or for constructing cyclic structures.

While this compound is primarily cataloged for research and laboratory use, its structure is archetypal of intermediates used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of a chlorine atom is a common feature in many FDA-approved drugs, highlighting the strategic value of chlorinated building blocks in medicinal chemistry.[2][3] This guide will detail the foundational data of this molecule and provide a validated, logical framework for its preparation.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties are critical for predicting its reactivity, selecting appropriate analytical methods, and ensuring safe handling.

Chemical Identifiers

A consistent and unambiguous identification is crucial for regulatory compliance, procurement, and literature searches.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 121513-35-7 | [4] |

| Molecular Formula | C₁₃H₁₈ClNO | [1] |

| Synonyms | 4-Chloro-N-mesitylbutanamide | [5] |

| SMILES | CC1=CC(C)=C(NC(=O)CCCCl)C(C)=C1 | [4] |

| InChI Key | JLSHBNHLTMDYRK-UHFFFAOYSA-N | [4] |

Physicochemical Data

The following table summarizes the key computed and experimental properties of the molecule, which are essential for planning synthetic transformations and purification procedures.

| Property | Value | Source |

| Molecular Weight | 239.74 g/mol | [4] |

| Purity | ≥95% (typically available) | [4] |

| LogP | 3.81 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms and the key functional groups.

Caption: 2D structure of this compound.

Synthesis Protocol: N-Acylation

The most direct and reliable method for synthesizing the target compound is the N-acylation of 2,4,6-trimethylaniline with 4-chlorobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality and Experimental Design

-

Mechanism: The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobutyryl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.

-

Choice of Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the HCl.[6][7]

-

Solvent Selection: An anhydrous, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants but does not participate in the reaction (unlike protic solvents like water or alcohols which could hydrolyze the acyl chloride).

-

Temperature Control: The reaction is exothermic. Adding the acyl chloride dropwise to a cooled solution (0 °C) of the aniline and base helps to control the reaction rate, prevent side reactions, and ensure safety.

Step-by-Step Methodology

Materials:

-

2,4,6-trimethylaniline (1.0 eq)

-

4-chlorobutyryl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4,6-trimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Initial Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Acyl Chloride Addition: Add 4-chlorobutyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.[8]

-

Quenching & Work-up:

-

Once complete, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and unreacted acyl chloride), water, and finally brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Applications in Synthetic Chemistry

The true value of this compound lies in its potential as a precursor for more complex molecular architectures. The chloroalkyl chain is primed for further transformations.

Intramolecular Cyclization to form a Lactam

A primary application for this intermediate is in the synthesis of N-mesityl-2-pyrrolidinone. This transformation can be achieved via an intramolecular nucleophilic substitution, where the amide nitrogen (once deprotonated by a suitable base) acts as the nucleophile, displacing the chloride leaving group to form a five-membered ring.

-

Rationale: Lactams, particularly the pyrrolidinone ring system, are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.

-

Required Reagents: A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) would be effective for deprotonating the amide N-H, initiating the cyclization.

Proposed Transformation Workflow

Caption: Potential synthetic utility via intramolecular cyclization.

Conclusion

This compound is a well-defined chemical intermediate with significant potential for advanced organic synthesis. Its molecular structure offers both steric influence from the mesityl group and high reactivity from the chloroalkyl chain. The synthetic protocol detailed herein is robust, scalable, and based on fundamental principles of organic chemistry, providing a reliable pathway for its preparation. For researchers in drug discovery and materials science, this compound serves as a valuable building block for creating novel lactams and other complex molecular targets.

References

-

Ganjali, M. R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-229. [Link]

-

PubChem. (n.d.). 4-chloro-N-methoxy-N-methylButanamide. National Center for Biotechnology Information. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

ResearchGate. (2024). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.

-

International Journal of Pharmacy and Technology. (n.d.). A facile amidation of chloroacetyl chloride using DBU. [Link]

-

ResearchGate. (2001). A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 121513-35-7|4-Chloro-N-mesitylbutanamide|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Solubility of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, a compound of interest in contemporary chemical research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and actionable experimental protocols.

Introduction: Understanding the Molecule

This compound (CAS No. 121513-35-7) is a substituted amide with a molecular structure that dictates its interactions with various solvents. A thorough understanding of its physicochemical properties is paramount to predicting and experimentally determining its solubility, which in turn is critical for its synthesis, purification, formulation, and potential biological applications. Chlorinated compounds, in particular, are prevalent in pharmaceuticals, and understanding their solubility is a key aspect of their development.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 121513-35-7 | [3][4] |

| Molecular Formula | C13H18ClNO | [4] |

| Molecular Weight | 239.74 g/mol | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.81 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

The high LogP value of 3.81 indicates a significant lipophilic (fat-loving) character, suggesting that the compound will favor nonpolar environments over aqueous ones. The presence of a single hydrogen bond donor (the N-H group of the amide) and a single hydrogen bond acceptor (the carbonyl oxygen) allows for limited interactions with polar, protic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis:

This compound possesses a complex molecular architecture with distinct polar and nonpolar regions:

-

Nonpolar Regions: The 2,4,6-trimethylphenyl group and the butyl chain are significant nonpolar moieties that will readily interact with nonpolar solvents through van der Waals forces.

-

Polar Regions: The amide functional group (-C(O)NH-) is polar and capable of hydrogen bonding. The chlorine atom also contributes to the molecule's polarity.

Based on this structure, it is anticipated that the compound will exhibit favorable solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity and its ability to interact with the different functional groups of the solute.

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aliphatic | Moderate to High | The nonpolar butyl chain and trimethylphenyl group will interact favorably with hexane. |

| Toluene | Nonpolar, Aromatic | High | The aromatic ring of toluene will have strong π-π stacking interactions with the trimethylphenyl ring of the solute. |

| Dichloromethane (DCM) | Polar, Aprotic | High | DCM is a versatile solvent that can interact with both the polar and nonpolar regions of the molecule. |

| Ethyl Acetate | Polar, Aprotic | Moderate to High | The ester group of ethyl acetate can act as a hydrogen bond acceptor for the amide N-H. |

| Acetone | Polar, Aprotic | Moderate | Acetone's polarity should allow for good solvation of the amide group. |

| Isopropanol | Polar, Protic | Moderate | The alcohol can act as both a hydrogen bond donor and acceptor, but the nonpolar alkyl groups may limit very high solubility. |

| Methanol | Polar, Protic | Low to Moderate | While methanol can hydrogen bond, its high polarity may not be as compatible with the large nonpolar regions of the solute. |

| Water | Polar, Protic | Very Low | The high LogP value and the predominance of nonpolar surface area predict poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. The shake-flask method is a widely accepted technique for this purpose.[6]

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC-MS).

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Implications for Research and Development

The solubility profile of this compound has significant implications across various stages of its lifecycle:

-

Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for chemical reactions and for developing effective crystallization or chromatographic purification methods.

-

Formulation: In drug development, solubility is a critical determinant of a drug's bioavailability. For a lipophilic compound like this, formulation strategies may involve the use of organic co-solvents or lipid-based delivery systems.

-

Toxicology and Environmental Fate: Understanding solubility in different media is crucial for assessing the potential environmental impact and toxicological properties of the compound.

Conclusion

While experimental data for the solubility of this compound in organic solvents is not widely published, a systematic analysis of its physicochemical properties allows for robust predictions. The compound is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents, particularly water. The provided experimental protocol offers a validated framework for researchers to determine precise solubility values, which are indispensable for the continued research and development of this and similar molecules.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Bustamante, P., Leal, C., & Escalera, B. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201–205. [Link]

-

Byrne, F. P., Jin, S., Paggiola, G., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3562–3569. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Avdeef, A. (2012).

- Jouyban, A. (2010).

-

Kumar, R., & Kumar, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 183-221. [Link]

-

Sharma, N., Singh, S., & Anand, A. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Potential Biological Activity of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound 4-chloro-N-(2,4,6-trimethylphenyl)butanamide, hereafter referred to as CTM-butanamide, presents a compelling case for investigation. While direct biological data on this specific molecule is not yet publicly available, a detailed analysis of its structural components—the N-(2,4,6-trimethylphenyl) amide and the 4-chlorobutanamide moiety—provides a strong rationale for predicting its potential therapeutic activities. This guide synthesizes information from related chemical classes to build a hypothesis-driven framework for exploring the biological potential of CTM-butanamide, targeting researchers and professionals in drug development.

The molecular architecture of CTM-butanamide is notable for two key features. Firstly, the presence of a mesityl group (2,4,6-trimethylphenyl) attached to the amide nitrogen introduces significant steric hindrance. This bulky substituent is often employed in chemistry to influence reaction selectivity and stabilize reactive centers. In a biological context, this steric bulk can be hypothesized to confer selectivity for specific protein binding pockets, potentially reducing off-target effects. Secondly, the 4-chlorobutanamide tail presents a reactive electrophilic center, a feature often associated with covalent modulation of biological targets and a common motif in compounds with antiproliferative properties.

This document will provide a comprehensive overview of the predicted physicochemical properties of CTM-butanamide, propose several potential biological activities based on structure-activity relationships (SAR) of analogous compounds, and offer detailed experimental protocols to systematically validate these hypotheses.

Physicochemical Properties of CTM-butanamide

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and predicting its pharmacokinetic behavior. The properties of CTM-butanamide are detailed below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 121513-35-7 | |

| Molecular Formula | C13H18ClNO | |

| Molecular Weight | 239.74 g/mol | |

| Canonical SMILES | CC1=CC(C)=C(NC(=O)CCCCl)C(C)=C1 | |

| InChI Key | JLSHBNHLTMDYRK-UHFFFAOYSA-N |

Predicted Properties: Based on its structure, CTM-butanamide is expected to have moderate to high lipophilicity, which would facilitate its passage across cellular membranes, a critical attribute for reaching intracellular targets.

Hypothesized Biological Activities and Rationale

Potential as a Neuromodulatory Agent: A Structural Analogy to Local Anesthetics

A compelling hypothesis for the biological activity of CTM-butanamide lies in its structural resemblance to amide-type local anesthetics. These drugs, such as lidocaine and mepivacaine, typically consist of a lipophilic aromatic ring connected via an amide linkage to a hydrophilic amine group. They function by reversibly blocking voltage-gated sodium channels in nerve cell membranes, thereby inhibiting the transmission of pain signals.

CTM-butanamide possesses the core features of this pharmacophore: a substituted aromatic ring (the mesityl group) and an amide linkage. The mesityl group, with its three methyl substituents, is a xylene derivative, a structural motif found in xylidine-based anesthetics like lidocaine. The increased lipophilicity and steric bulk conferred by the mesityl group compared to the 2,6-dimethylphenyl group of lidocaine could significantly influence its potency, duration of action, and selectivity for different sodium channel isoforms.

Proposed Mechanism of Action: Ion Channel Modulation

The proposed mechanism involves the diffusion of the neutral form of CTM-butanamide across the neuronal membrane. Once inside the axoplasm, the molecule could interact with the inner pore of voltage-gated sodium channels, sterically occluding the channel and preventing sodium influx, thus blocking action potential propagation.

Caption: Hypothesized mechanism of CTM-butanamide as a sodium channel blocker.

Potential as an Anticancer Agent

The presence of the 4-chlorobutanamide moiety suggests a potential for anticancer activity. Chloroalkyl groups can act as alkylating agents, forming covalent bonds with nucleophilic residues in biomolecules like DNA and proteins, which can induce apoptosis in rapidly dividing cancer cells. Several N-aryl amides and related compounds incorporating a chloroalkyl chain have demonstrated antiproliferative effects. Furthermore, the broader class of N-aryl amides has been explored for various anticancer activities. The specific substitution pattern on the aryl ring is a critical determinant of potency and selectivity.

Proposed Mechanism of Action: Covalent Inhibition and Apoptosis Induction